N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
CAS No.: 2640974-11-2
Cat. No.: VC11858764
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640974-11-2 |
|---|---|
| Molecular Formula | C16H20N8 |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | N,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H20N8/c1-21(2)14-11-15(19-12-18-14)22-7-9-23(10-8-22)16-13-3-4-20-24(13)6-5-17-16/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | LZGSYXHKFAHWNP-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrimidine ring (position 6) linked to a piperazine moiety, which is further connected to a pyrazolo[1,5-a]pyrazine system (Figure 1). Key structural attributes include:
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Pyrimidine backbone: Substituted with a dimethylamine group at position 4 and a piperazine ring at position 6 .
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Piperazine linker: Facilitates conformational flexibility and potential receptor interactions .
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Pyrazolo[1,5-a]pyrazine: A bicyclic aromatic system known for π-π stacking and hydrogen-bonding capabilities .
Table 1: Molecular Data
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step heterocyclic coupling reactions (Figure 2):
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Piperazine functionalization: Introduction of the pyrazolo[1,5-a]pyrazine group via Buchwald-Hartwig amination or nucleophilic substitution .
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Pyrimidine assembly: Coupling of the dimethylamine-substituted pyrimidine core with the functionalized piperazine using Pd-catalyzed cross-coupling .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 100°C | 76% | |
| 2 | N-Iodosuccinimide, DMF, rt, 12 h | 68%* |
*Analogous halogenation step for pyrazolo[1,5-a]pyrimidine precursors .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Bioavailability: High gastrointestinal absorption (83%) and blood-brain barrier penetration predicted .
Stability
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Oxidative stability: Susceptible to degradation at the pyrimidine C6-N bond under acidic conditions .
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Photostability: Limited data; recommended storage at 2–8°C in inert atmospheres .
Future Directions
Structure-Activity Relationship (SAR) Studies
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Piperazine substitution: Impact of N-methyl vs. N-aryl groups on target selectivity .
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Pyrimidine modifications: Fluorine or chloro-substituents to enhance metabolic stability .
Clinical Translation Challenges
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